molecular formula C16H31NO B2563709 1-(2-Ethylpiperidin-1-yl)nonan-1-one CAS No. 57150-41-1

1-(2-Ethylpiperidin-1-yl)nonan-1-one

Cat. No.: B2563709
CAS No.: 57150-41-1
M. Wt: 253.43
InChI Key: LZTRWWOPAQDKBG-UHFFFAOYSA-N
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Description

1-(2-Ethylpiperidin-1-yl)nonan-1-one is an organic compound with the molecular formula C16H31NO and a molecular weight of 253.42 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 1-(2-Ethylpiperidin-1-yl)nonan-1-one typically involves the reaction of 2-ethylpiperidine with nonanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to achieve high purity levels .

Chemical Reactions Analysis

1-(2-Ethylpiperidin-1-yl)nonan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethylpiperidin-1-yl)nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylpiperidin-1-yl)nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Ethylpiperidin-1-yl)nonan-1-one can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)nonan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-3-5-6-7-8-9-13-16(18)17-14-11-10-12-15(17)4-2/h15H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTRWWOPAQDKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N1CCCCC1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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